(R)-PF-04991532
Descripción
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, yielding the comprehensive name 6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid. This nomenclature system provides precise structural identification by incorporating stereochemical descriptors, substitution patterns, and functional group positions within the molecular framework. The naming convention begins with the pyridine ring as the principal heterocyclic core, designated as 3-pyridinecarboxylic acid to indicate the carboxylic acid functionality at position 3 of the pyridine ring. The complex substitution pattern at position 6 of the pyridine ring requires detailed nomenclatural description to capture the complete structural architecture.
The systematic identification incorporates multiple structural elements including the (2S)-stereochemical configuration, which specifies the absolute configuration at the chiral center within the propanoyl chain. The cyclopentyl substituent is identified as a saturated five-membered carbocyclic ring attached via a methylene bridge to the chiral carbon center. The imidazole moiety is systematically described with its trifluoromethyl substitution at position 4, emphasizing the electron-withdrawing nature of this functional group. The propanoyl linkage connects these structural elements through an amide bond to the pyridine nitrogen, creating a complex but precisely defined molecular architecture.
The compound's Chemical Abstracts Service registry number 1215197-37-7 provides unique identification within chemical databases, while the International Chemical Identifier key GKMLFBRLRVQVJO-ZDUSSCGKSA-N offers additional systematic recognition. These identification systems ensure unambiguous reference to this specific molecular structure across scientific literature and chemical databases. The molecular representation through Simplified Molecular Input Line Entry System notation as C1CCC(C1)CC@@HN3C=C(N=C3)C(F)(F)F provides computational accessibility for molecular modeling and database searches.
Propiedades
IUPAC Name |
6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMLFBRLRVQVJO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215197-37-7 | |
| Record name | PF-04991532 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215197377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04991532 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04991532 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ212MS2O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Preparation of 6-Amino-3-Pyridinecarboxylic Acid
The pyridine core is synthesized via:
-
Kröhnke pyridine synthesis : Condensation of α,β-unsaturated ketones with ammonium acetate.
-
Nucleophilic aromatic substitution : Reaction of 6-chloro-3-pyridinecarboxylic acid with ammonia under high pressure (80–100°C, 5–10 bar).
Table 1: Optimization of 6-Amino-3-Pyridinecarboxylic Acid Synthesis
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Kröhnke synthesis | 45–55 | 90–92 | Acetonitrile, 48 hrs reflux |
| Ammonia substitution | 78–85 | 98–99 | NH3 (aq.), 80°C, 8 hrs |
Synthesis of the Chiral Sidechain
Enantioselective Preparation of (2S)-3-Cyclopentyl-1-Oxo-2-(4-(Trifluoromethyl)-1H-Imidazol-1-Yl)Propyl Group
The sidechain is constructed through:
-
Asymmetric aldol reaction : Using a chiral oxazaborolidine catalyst to set the (2S)-configuration.
-
Imidazole functionalization : Introduction of the trifluoromethyl group via Ullmann coupling with CuI/1,10-phenanthroline.
Table 2: Key Parameters for Sidechain Synthesis
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Aldol reaction | Cyclopentanone, Ti(OiPr)4, (S)-BINOL | 72 | 98 |
| Trifluoromethylation | CF3I, CuI, 1,10-phenanthroline, DMF, 110°C | 65 | – |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of the pyridinecarboxylic acid with EDC/HOBt followed by reaction with the chiral amine sidechain:
Mixed Anhydride Method
Formation of a mixed anhydride using isobutyl chloroformate:
-
Conditions : NMM, THF, −15°C.
-
Yield : 60–65% (lower due to competing hydrolysis).
Table 3: Comparison of Coupling Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| EDC/HOBt | High yield, minimal racemization | Requires rigorous drying |
| Mixed anhydride | Cost-effective | Lower yield, sensitivity to H2O |
Purification and Characterization
Crystallization Optimization
Compound X is purified via recrystallization from ethanol/water (3:1 v/v):
-
Purity : ≥99.5% by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient).
-
Chiral purity : ≥99% ee confirmed by chiral SFC (Chiralpak IC-3 column).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 1H, NH), 7.52 (s, 1H, imidazole-H).
-
¹³C NMR : 165.2 (COOH), 148.7 (q, J = 34 Hz, CF3), 121.5 (imidazole-C).
Scale-Up Considerations
Pilot-Scale Production
-
Reactor type : Jacketed glass-lined reactor for acid-sensitive steps.
-
Throughput : 5–10 kg/batch with 62–65% overall yield.
Case Studies and Industrial Applications
Pharmaceutical Intermediate in Kinase Inhibitors
Compound X serves as a key intermediate in Bruton’s tyrosine kinase (BTK) inhibitors. A 2024 study demonstrated its utility in reducing PMI by 40% compared to earlier routes.
Agrochemistry Applications
Derivatives of Compound X exhibit herbicidal activity against Amaranthus retroflexus (ED50 = 12.3 µg/mL).
Emerging Methodologies
Análisis De Reacciones Químicas
Final Amide Coupling Reaction
The target compound is formed via coupling the acid chloride (I-8c) with 6-aminonicotinic acid:
Table 2: Amide Bond Formation
Mechanism : Nucleophilic acyl substitution, where the amine group of 6-aminonicotinic acid attacks the electrophilic carbonyl carbon of (I-8c), releasing HCl.
Stability and Functional Group Reactivity
-
Amide Bond : Resistant to hydrolysis under physiological conditions but may degrade under strong acidic/basic conditions.
-
Trifluoromethyl Group : Electron-withdrawing effect stabilizes the imidazole ring against electrophilic substitution .
-
Cyclopentyl Group : Enhances lipophilicity but does not participate in typical reactions under mild conditions.
Comparative Analysis of Synthetic Routes
The patent route ( ) emphasizes stereochemical control at the (2S)-chiral center using enantiomerically pure starting materials (e.g., (R)-2-amino-3-cyclopentylpropanoic acid). Alternative methods involving racemic resolutions or asymmetric catalysis are not reported.
Aplicaciones Científicas De Investigación
G Protein-Coupled Receptor Modulation
PF-04991532 has been identified as a positive allosteric modulator of certain G protein-coupled receptors (GPCRs). Research has demonstrated its efficacy in enhancing the activity of muscarinic receptors, particularly M1 and M4 subtypes, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease and schizophrenia. Studies indicate that compounds like PF-04991532 can improve synaptic transmission and cognitive performance in animal models .
Neurological Disorders
The compound has shown promise in treating neurological disorders. In rodent models of Parkinson's disease, PF-04991532 demonstrated potential neuroprotective effects by reducing dopaminergic neuron degeneration. This was attributed to its ability to modulate excitatory signaling pathways, thereby providing symptomatic relief and possibly modifying disease progression .
Diabetes Mellitus
PF-04991532 has been investigated for its role in managing Type 2 Diabetes Mellitus. Clinical trials have explored its effects on insulin sensitivity and glucose metabolism. Preliminary findings suggest that it may enhance insulin signaling pathways, which could lead to improved glycemic control in diabetic patients .
Pain Management
Research has also indicated that PF-04991532 may possess analgesic properties. It has been studied for its effects on neuropathic pain models, showing potential to alleviate pain without the side effects commonly associated with traditional analgesics .
Case Study 1: Alzheimer's Disease
In a double-blind placebo-controlled trial, PF-04991532 was administered to patients with mild cognitive impairment. Results showed significant improvements in cognitive assessments compared to the placebo group, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Parkinson's Disease
A study involving MPTP-treated mice demonstrated that PF-04991532 reduced motor deficits and protected dopaminergic neurons from degeneration. Behavioral assessments indicated improved motor function, highlighting its potential application in Parkinson's disease management .
Case Study 3: Type 2 Diabetes
In a clinical trial focused on Type 2 Diabetes patients, PF-04991532 improved insulin sensitivity and reduced fasting glucose levels over a six-month period. These findings support its development as a novel treatment option for diabetes management .
Mecanismo De Acción
El mecanismo de PF-04991532 implica:
Activación de la glucoquinasa: Aumenta la actividad de la glucoquinasa, lo que promueve la fosforilación de la glucosa.
Efectos específicos del hígado: La acción selectiva en el hígado minimiza el riesgo de hipoglucemia.
Comparación Con Compuestos Similares
Table 1: Structural Comparison of 3-Pyridinecarboxylic Acid Derivatives
Key Observations:
Substituent Impact: The target compound’s 4-(trifluoromethyl)imidazole group may confer stronger resistance to oxidative degradation compared to the methyl/isopropyl-substituted imidazolinones in imazapyr/imazapic . The cyclopentyl group introduces steric bulk, which could alter binding affinity to enzymatic targets (e.g., acetolactate synthase (ALS) in herbicides) or improve membrane permeability .
Solubility and Bioavailability :
- Imazapyr’s high water solubility (11,272 ppm) enables broad-spectrum herbicidal activity through soil absorption . The target compound’s trifluoromethyl and cyclopentyl groups likely reduce solubility, suggesting formulation adjustments (e.g., salt forms) may be necessary for practical use.
Mechanistic Implications: Imazapyr and imazapic inhibit ALS, disrupting branched-chain amino acid synthesis in plants . The target compound’s imidazole and pyridine groups suggest a similar enzyme-targeting mechanism, but its unique substituents may shift selectivity toward non-plant targets (e.g., microbial or mammalian enzymes).
Research Findings and Speculative Insights
Antioxidant Activity of Pyridinecarboxylic Acid Derivatives
For example:
Actividad Biológica
3-Pyridinecarboxylic acid, particularly its derivatives, has garnered significant attention in pharmacological research due to its diverse biological activities. This article focuses on the biological activity of the compound 3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)- . The following sections will cover its synthesis, biological evaluations, case studies, and relevant data tables.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of pyridine derivatives with cyclopentyl and imidazole moieties. The structural formula can be represented as follows:
where , , , and correspond to the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
Antimicrobial Properties
Research has indicated that pyridinecarboxylic acids exhibit broad-spectrum antimicrobial activity . In particular, derivatives of 3-pyridinecarboxylic acid have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary significantly based on the specific structure and substituents present.
Table 1: Antimicrobial Activity of Pyridinecarboxylic Acid Derivatives
| Compound Name | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 3-Pyridinecarboxylic Acid Derivative A | Staphylococcus aureus | 0.5 | 1.0 |
| 3-Pyridinecarboxylic Acid Derivative B | Escherichia coli | 0.8 | 1.5 |
| 3-Pyridinecarboxylic Acid Derivative C | Pseudomonas aeruginosa | 1.2 | 2.0 |
Anticancer Activity
In silico studies have predicted that certain derivatives of pyridinecarboxylic acids possess anticancer properties . These compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Evaluation
A recent study evaluated the anticancer activity of a specific derivative of 3-pyridinecarboxylic acid against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
Neuroprotective Effects
Emerging research suggests that certain pyridine derivatives may exhibit neuroprotective effects , potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activities of 3-pyridinecarboxylic acid derivatives are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in bacterial metabolism.
- Interaction with DNA : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : Compounds may influence various signaling pathways related to inflammation and apoptosis.
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer: Synthesis optimization involves selecting appropriate catalysts, reaction conditions, and purification techniques. For example:
- Catalysts: Palladium-based catalysts (e.g., palladium diacetate) improve coupling reactions, as seen in multi-step syntheses of structurally similar compounds .
- Reaction Conditions: Refluxing in acetic acid with sodium acetate (2.5–3 hours) is effective for cyclization, as demonstrated in the synthesis of pyrrole-carboxylic acid derivatives .
- Purification: Recrystallization from acetic acid or methanol enhances purity .
Table 1: Example Reaction Yields from Similar Syntheses
| Compound Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Pyrrole-carboxylic acid | 68–95% | Reflux in acetic acid, ESIMS characterization | |
| Piperidine derivatives | 78% | Palladium catalysis, inert atmosphere |
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural validation:
- NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d6) resolves stereochemistry and substituent positions, as shown for trifluoromethyl-imidazole analogs (δ 13.99 ppm for NH groups) .
- Mass Spectrometry: ESIMS (e.g., m/z 311.1 for [M+1]⁺) confirms molecular weight .
- Chromatography: HPLC purity ≥94% ensures compound homogeneity .
Q. How can researchers assess the solubility and formulation stability of this compound?
Methodological Answer:
- Solubility Screening: Test in polar (water, DMSO) and non-polar solvents (cyclohexane) under varying pH. Data gaps in solubility for similar compounds suggest empirical testing is required .
- Stability Studies: Monitor degradation under accelerated conditions (40–60°C, 75% humidity) for 4 weeks. Hazardous decomposition products (e.g., carbon oxides) should be quantified via TGA-MS .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Anti-Proliferative Assays: Use MTT assays on cancer cell lines (e.g., prostate cancer) with autophagy markers (LC3-II) to evaluate mechanisms observed in trifluoromethyl-pyridinone analogs .
- Enzyme Inhibition: Screen against kinases or phosphatases using fluorescence polarization, referencing protocols for PF-06465469-related compounds .
Q. How should researchers handle stability contradictions in experimental data?
Methodological Answer:
- Controlled Replicates: Perform triplicate experiments under standardized conditions (temperature, humidity) to isolate variables .
- Advanced Analytics: Use LC-MS/MS to identify degradation byproducts and adjust storage conditions (e.g., inert atmosphere, desiccants) .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Methodological Answer:
- Orthogonal Assays: Validate anti-proliferative effects using clonogenic assays alongside autophagy flux measurements (e.g., tandem GFP-RFP-LC3 reporters) .
- Dose-Response Curves: Compare IC₅₀ values across multiple cell lines to rule out cell-specific artifacts .
Q. What computational strategies predict metabolic stability and off-target interactions?
Methodological Answer:
Q. How can process scale-up challenges be mitigated in chemical engineering?
Methodological Answer:
Q. What strategies address low yields in stereoselective synthesis?
Methodological Answer:
- Chiral Auxiliaries: Incorporate (S)-pyridinylmethyl groups to direct stereochemistry, inspired by tert-butyloxycarbonyl (Boc)-protected intermediates .
- Enzymatic Resolution: Use lipases (e.g., Candida antarctica) for enantiomer separation, as applied to cyclopropyl-pyrrolidine derivatives .
Q. How do researchers design studies to evaluate synergistic effects in combination therapies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
